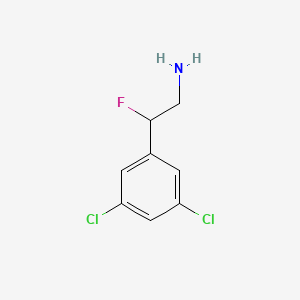

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

Overview

Description

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8Cl2FN and its molecular weight is 208.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Amination and Fluorine Atom Removal

The electrophilic amination process involving diazenes demonstrates a method for substituting fluorine atoms with amino groups in phenolic compounds. This process, applicable to fluorophenols, involves mild reaction conditions and highlights the versatility of fluoroethanamines in chemical synthesis (Bombek et al., 2004).

Chiral Derivatizing Agent

2-Fluoro-2-phenyl-1-aminoethane, closely related to the compound , has been synthesized and used as a chiral derivatizing agent. The separation of enantiomers and determination of their absolute configurations highlight its application in stereochemical studies and its potential utility in the development of chiral pharmaceuticals (Hamman, 1989).

Marfey's Reagent Application

Though not directly related to the compound of interest, the application of Marfey's reagent (FDAA) for the separation of enantiomeric isomers of amino acids and amine compounds illustrates the broader context of research involving fluoroethanamines. This includes their use in pre-column derivatization techniques for analyzing amino acids and peptides, underlining the relevance of fluoroethanamines in analytical chemistry (B'hymer et al., 2003).

Fluorescence-based Sensing

Amine-reactive dyes, including those based on fluoroethanamine structures, are crucial for the sensing of amines and the labeling of biomolecules. The significant changes in emission spectra and intensity upon conjugation demonstrate their importance in bioanalytical applications, such as the detection of food spoilage and the staining of proteins for electrophoretic analysis (Jeon et al., 2020).

Protein Tyrosine Kinase Inhibition

Compounds structurally similar to 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine have been evaluated as inhibitors of protein tyrosine kinases, with selectivity towards c-Src. This research points to the potential therapeutic applications of fluoroethanamines in developing new treatments for diseases mediated by protein tyrosine kinases (Thompson et al., 2000).

Ratiometric Fluorescent Sensors for Zn2+

The development of ratiometric Zn(2+) sensors employing a hybrid fluorescein and rhodamine fluorophore showcases the application of fluoroethanamines in the creation of fluorescent probes. These sensors, including RF1 and RF2, demonstrate the utility of such compounds in bioimaging and the detection of metal ions in biological systems (Burdette & Lippard, 2002).

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNKYJPHZUXRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

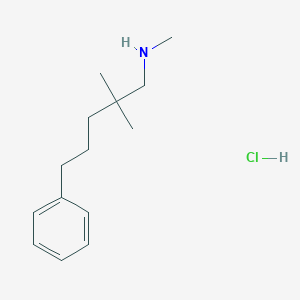

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

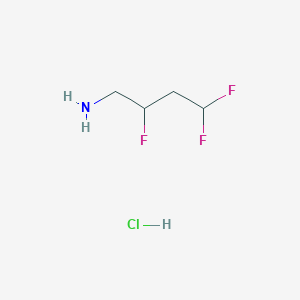

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1485080.png)

![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)